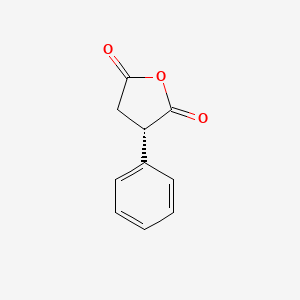

(S)-3-Phenyldihydrofuran-2,5-dione

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3S)-3-phenyloxolane-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h1-5,8H,6H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFKMLFDDYWABF-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C(=O)OC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Enantioselective Approaches

Classical and Contemporary Synthetic Routes to 3-Phenyldihydrofuran-2,5-dione

A primary and classical method for synthesizing 3-phenyldihydrofuran-2,5-dione involves the cyclization of precursor molecules. Phenylsuccinic acid and its derivatives are common starting materials. The cyclization can be achieved under thermal conditions or with the use of dehydrating agents like acetic anhydride (B1165640) or sulfuric acid at elevated temperatures, typically between 80-100°C. This process involves an intramolecular condensation reaction, leading to the formation of the five-membered dihydrofuran-2,5-dione ring.

Another approach involves the reaction of Schiff bases with 3-phenyldihydrofuran-2,5-dione in solvents like ethanol (B145695) or toluene. researchgate.netsciencescholar.usresearchgate.netrjptonline.orgbenthamdirect.combohrium.comrjptonline.org The progress of these reactions is often monitored using techniques such as Thin Layer Chromatography (TLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Table 1: Selected Cyclization Precursors and Conditions

| Precursor | Reagent/Condition | Product | Reference |

|---|---|---|---|

| Phenylsuccinic acid derivatives | Acetic anhydride or Sulfuric acid, 80-100°C | 3-Phenyldihydrofuran-2,5-dione | |

| Schiff bases | 3-Phenyldihydrofuran-2,5-dione, Ethanol or Toluene | Disubstituted 1,3-oxazepine-tetra-one derivatives | researchgate.netsciencescholar.usrjptonline.org |

Catalysts play a crucial role in modern synthetic strategies, often providing milder reaction conditions and improved yields. For the synthesis of dihydrofuran-2,5-dione derivatives, various catalysts have been employed. For instance, glacial acetic acid can be used as a catalyst in the synthesis of Schiff bases, which are then further reacted with anhydrides to form heterocyclic compounds. researchgate.netsciencescholar.usresearchgate.netrjptonline.orgresearchgate.net

In the context of related dihydrofuran synthesis, bifunctional silver catalysts have been reported to promote the intramolecular capture of oxonium ylides with alkynes, leading to 2,5-dihydrofurans in good to excellent yields and high chemo- and enantioselectivity. rsc.org Mechanistic studies suggest that a synergistic catalytic action is at play. rsc.org While not directly applied to 3-phenyldihydrofuran-2,5-dione in the provided sources, these catalytic systems highlight contemporary approaches that could be adapted for its synthesis.

Enantioselective Synthesis of (S)-3-Phenyldihydrofuran-2,5-dione and Chiral Analogues

Achieving the synthesis of the specific (S)-enantiomer of 3-phenyldihydrofuran-2,5-dione requires stereocontrolled methods.

Chiral auxiliaries are compounds that can be temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. sigmaaldrich.com Once the desired stereocenter is established, the auxiliary is removed. Evans-type oxazolidinones and sulfur-based analogs are prominent examples of such auxiliaries. scielo.org.mx These have been effectively used in asymmetric reactions like aldol (B89426) condensations to create chiral centers with high diastereoselectivity. scielo.org.mx For example, chiral tert-butanesulfinamide is a well-established chiral auxiliary for the synthesis of chiral amines. beilstein-journals.org While the direct application of these specific auxiliaries to the synthesis of this compound is not detailed in the provided results, the principle of using a chiral auxiliary to guide the formation of the stereocenter is a fundamental strategy in asymmetric synthesis. sigmaaldrich.combath.ac.ukbath.ac.uk

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. This approach utilizes a chiral catalyst to favor the formation of one enantiomer over the other. For the synthesis of chiral dihydrofurans, various catalytic systems have been developed. For example, a bifunctional silver catalyst with a chiral BINAP ligand has been used for the enantioselective synthesis of 2,5-dihydrofurans. rsc.org

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a significant strategy. Squaramide-based catalysts have been successfully employed in the asymmetric synthesis of dihydrofurans and spiro-fused 2-oxindoles with moderate to good enantioselectivities. benthamdirect.comjst.go.jp For instance, the reaction of indole-3-propionic acids with an organocatalyst and an oxidant can yield chiral spiro[furan-2,3'-indoline]-2',5-diones. jst.go.jp Similarly, Takemoto's catalyst, a chiral thiourea (B124793) derivative, has been used in the enantioselective Michael addition of aminomaleimides to nitroolefins to produce chiral pyrrole-2,5-diones with high enantiomeric excess. nih.gov

Table 2: Examples of Asymmetric Catalysis for Dihydrofuran and Related Scaffolds

| Catalyst Type | Reactants | Product Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Bifunctional Ag catalyst | Oxonium ylides and alkynes | 2,5-Dihydrofurans | High | rsc.org |

| Squaramide catalyst | Indole-3-propionic acids | (R)-3,4-dihydro-5H-spiro[furan-2,3′-indoline]-2′,5-dione | up to 75% ee | jst.go.jp |

| Squaramide catalyst | Cyclohexane-1,3-dione and α-bromonitroalkenes | Dihydrofurans | 80-94% ee | benthamdirect.com |

| Takemoto's catalyst | Aminomaleimides and nitroolefins | (S)-1-Isobutyl-3-(2-nitro-1-phenylethyl)-4-(phenylamino)-1H-pyrrole-2,5-dione | up to 94% ee | nih.gov |

| Chiral Nickel Catalyst | 1,3-diketones and α-bromonitroolefins | trans-4,5-dihydrofurans | 84-99% ee | researchgate.net |

Kinetic resolution is a method for separating a racemic mixture by reacting it with a chiral catalyst or reagent that reacts faster with one enantiomer than the other. This leaves the unreacted or slower-reacting enantiomer in excess. For instance, the enzymatic resolution of racemic secondary alcohols has been demonstrated. bath.ac.uk Another example is the kinetic resolution of racemic 2-butyloxirane via enantioselective alcoholysis, achieving a high enantiomeric ratio. thieme-connect.de While a specific kinetic resolution protocol for 3-phenyldihydrofuran-2,5-dione is not explicitly detailed, the resolution of the precursor, (±)-phenylsuccinic acid, has been achieved using (-)-proline as a resolving agent, which could then be cyclized to the desired enantiomerically enriched product. lookchem.com

Derivatization Strategies Utilizing 3-Phenyldihydrofuran-2,5-dione

The strategic derivatization of this compound opens avenues to novel molecular frameworks with potential applications in various fields of chemistry. Key strategies include ring-opening reactions, cycloadditions, and substitutions on its core structure.

Ring-Opening and Cycloaddition Reactions Leading to Heterocyclic Systems

The strained five-membered anhydride ring of this compound is susceptible to nucleophilic attack, leading to ring-opening. This reactivity is harnessed in cycloaddition reactions to construct larger, more complex heterocyclic systems.

The reaction of 3-phenyldihydrofuran-2,5-dione with Schiff bases (imines) provides a direct route to seven-membered heterocyclic compounds known as oxazepines. rjptonline.orgrjptonline.orgorientjchem.org This transformation is a type of pericyclic cycloaddition reaction. rjptonline.org Specifically, research has demonstrated the synthesis of novel disubstituted 1,3-oxazepine-tetra-one derivatives through the reaction of 3-phenyldihydrofuran-2,5-dione with various Schiff bases. rjptonline.orgrjptonline.orgresearchgate.net These Schiff bases are themselves synthesized from the condensation of primary aromatic amines with aromatic aldehydes. rjptonline.orgrjptonline.orgresearchgate.net The formation of the oxazepine ring involves the addition of the carbonyl group of the anhydride to the carbon-nitrogen double bond of the Schiff base. rjptonline.org The reaction conditions typically involve the use of a solvent like dry benzene (B151609) or absolute ethanol. rjptonline.orgresearchgate.net The structures of the resulting oxazepine derivatives have been confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR. rjptonline.orgrjptonline.orgresearchgate.net

A general scheme for this reaction involves the initial formation of a Schiff base [A1-A5] from an aromatic aldehyde and a primary aromatic amine. This is followed by the reaction of the Schiff base with 3-phenyldihydrofuran-2,5-dione to yield the corresponding 1,3-oxazepine-tetra-one derivatives [A6-A10]. rjptonline.orgresearchgate.net

Table 1: Synthesis of Oxazepine Derivatives

| Schiff Base | Anhydride | Resulting Derivative |

|---|

This table illustrates the general synthetic route to oxazepine derivatives from Schiff bases and 3-phenyldihydrofuran-2,5-dione.

Thiazolidinone derivatives, another important class of heterocyclic compounds, can be synthesized utilizing this compound. The general strategy involves a multi-step process that often begins with the formation of a Schiff base. hilarispublisher.comimpactfactor.orgaip.org These Schiff bases are typically prepared by condensing an amine with an aldehyde or ketone. hilarispublisher.comimpactfactor.orgaip.org The subsequent key step is the cyclization of the Schiff base with a sulfur-containing reagent, most commonly thioglycolic acid, to form the thiazolidinone ring. hilarispublisher.comimpactfactor.org This reaction is a cornerstone in the synthesis of 4-thiazolidinones. hilarispublisher.com The versatility of this method allows for the introduction of various substituents on the thiazolidinone scaffold, leading to a library of derivatives. hilarispublisher.comnih.gov The synthesis of 2,3-diaryl-1,3-thiazolidin-4-ones, for example, is achieved by reacting a substituted benzaldehyde (B42025) with an appropriate aromatic amine in the presence of mercaptoacetic acid. hilarispublisher.com

Substitution Reactions on the Phenyl Moiety and Dione (B5365651) Ring

The this compound molecule offers two primary sites for substitution reactions: the phenyl ring and the dione ring. The phenyl group can undergo typical electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The reactivity and orientation of these substitutions are influenced by the existing phenyl group. Furthermore, nucleophilic substitution reactions can occur on the dione ring, where nucleophiles like amines or alcohols can replace one of the carbonyl groups, leading to a variety of derivatives. For instance, the fluorophenyl group in analogs like 3-(2-Fluorophenyl)dihydrofuran-2,5-dione can undergo both electrophilic and nucleophilic substitution reactions.

Formation of Lactone and Lactam Derivatives (e.g., γ-Butyrolactones, α-Alkylidene γ-Lactones)

This compound is a valuable precursor for the synthesis of various lactone and lactam derivatives.

γ-Butyrolactones: The core structure of this compound is closely related to γ-butyrolactone. rsc.orgnih.gov Catalytic, enantio- and diastereoselective methods have been developed for the synthesis of γ-butyrolactones incorporating quaternary stereocentres, starting from precursors like 3-phenyldihydrofuran-2,5-dione. rsc.org These reactions often utilize chiral catalysts to control the stereochemistry of the final product. rsc.org The synthesis of γ-butyrolactone hormones, for instance, has been achieved through efficient routes starting from related building blocks. nih.gov

α-Alkylidene γ-Lactones: These compounds, known for their biological activity, can also be synthesized from precursors related to this compound. nih.gov Palladium-catalyzed tandem reactions have been developed for the direct synthesis of γ-alkylidene lactones from carboxylic acids and olefins. nih.gov This approach involves the functionalization of C-H bonds to construct the lactone ring. nih.gov

γ-Lactams: The reaction of 3-(4-substituted phenyl)dihydrofuran-2,5-dione with imines can lead to the formation of 1,2,3-trisubstituted-γ-lactams. researchgate.net This reaction provides a direct route to these nitrogen-containing heterocyclic compounds. researchgate.net

Table 2: Synthesis of Lactone and Lactam Derivatives

| Starting Material | Reagents/Conditions | Product |

|---|---|---|

| 3-(3,5-dibromophenyl)dihydrofuran-2,5-dione, benzaldehyde | Chiral catalyst, MTBE | Diastereomeric mixture of carboxylic acids, precursor to γ-butyrolactones rsc.org |

| Aliphatic acids, styrenes | Palladium catalyst, N-acyl sulfonamide ligand | γ-Alkylidene lactones nih.gov |

This table summarizes various synthetic routes to lactone and lactam derivatives starting from phenyl-substituted dihydrofuran-2,5-diones.

Conjugation and Linker Strategies for Hybrid Molecular Architectures

The reactivity of this compound and its derivatives makes them suitable for incorporation into larger, hybrid molecular architectures through various conjugation and linker strategies. These strategies are crucial in fields like medicinal chemistry for the development of antibody-drug conjugates (ADCs). nih.govnih.govscispace.com In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells. scispace.comdtu.dk The linker plays a critical role in the stability and selective release of the drug. scispace.com

While direct conjugation of this compound itself is not extensively documented in the context of mainstream ADC linkers, its derivatives, particularly those with reactive handles, could be incorporated. For instance, the carboxylic acid functionality resulting from the ring-opening of the anhydride could be coupled to other molecules. Bifunctional linkers, such as those containing a dibromomaleimide (DBM) group, are used for interchain cysteine cross-linking in antibodies, leading to more homogeneous ADCs. nih.gov The principles of linker chemistry, such as the use of self-immolative spacers like p-aminobenzyl carbamate (B1207046) (PABC), could be applied to derivatives of this compound to create cleavable linkages. nih.govunimi.it

Mechanistic Investigations of Chemical Reactivity

Reaction Mechanisms of the Dihydrofuran-2,5-dione Ring System

The dihydrofuran-2,5-dione structure, a type of cyclic anhydride (B1165640), possesses distinct sites of reactivity that dictate its interaction with various chemical agents.

Electrophilic and Nucleophilic Reactivity Profiles

The dihydrofuran-2,5-dione ring is characterized by two highly electrophilic carbonyl carbons. These carbons are susceptible to nucleophilic attack, which is the primary mode of reactivity for this ring system. Nucleophiles, such as amines, alcohols, and organometallic reagents, readily attack one of the carbonyl groups, leading to a ring-opening reaction. This process cleaves the acyl-oxygen bond and results in the formation of a succinic acid derivative. For example, the reaction of 3-phenyldihydrofuran-2,5-dione with primary aromatic amines (as part of a Schiff base) leads to the formation of seven-membered heterocyclic rings (1,3-oxazepine-tetra-one derivatives) rjptonline.orgresearchgate.net. The mechanism involves a nucleophilic attack by the imine nitrogen of the Schiff base on a carbonyl carbon of the anhydride rjptonline.org.

While the carbonyl carbons are the primary electrophilic sites, the carbon atom at the 3-position (C3) can exhibit nucleophilic character. In the presence of a base, a proton can be abstracted from this position to form an enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) additions. The phenyl group at the C3 position in (S)-3-Phenyldihydrofuran-2,5-dione influences the stability and reactivity of this enolate.

The reactivity of the related furan (B31954) ring system towards electrophiles is well-documented, with substitution typically occurring at the C2 and C5 positions due to the stability of the resulting carbocation intermediates. quora.com However, for the saturated dihydrofuran-2,5-dione ring, electrophilic attack is less common and generally requires activation.

Thermal and Acid-Catalyzed Transformations

Thermal and acid-catalyzed conditions can induce various transformations in the dihydrofuran-2,5-dione ring system. Under thermal conditions, derivatives of this ring can undergo decarboxylation or other rearrangements, depending on the substitution pattern.

Acid catalysis plays a significant role in mediating reactions of this scaffold. In the presence of a strong acid, such as sulfuric acid, isomerization can occur. For instance, related heterocyclic systems like 3H-pyrazoles have been shown to undergo regioselective isomerization to 4H-pyrazoles in the presence of H₂SO₄ in acetic acid researchgate.net. For the dihydrofuran-2,5-dione ring, acid catalysis typically facilitates the ring-opening reaction by protonating a carbonyl oxygen. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles, such as water or alcohols, leading to the formation of the corresponding dicarboxylic acid or ester derivatives.

The stability of the ring is significant, but transformations can be induced under specific conditions. For example, studies on related furanones have shown that reactions can be carried out in the presence of acid catalysts to produce various derivatives researchgate.net.

Pericyclic Cycloaddition Mechanisms

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are highly stereospecific. libretexts.orgmsu.edu Cycloaddition is a major class of pericyclic reactions where two components combine to form a cyclic adduct. msu.eduox.ac.uk The dihydrofuran-2,5-dione ring system, particularly its unsaturated analogue maleic anhydride, is a classic participant in these reactions.

Unsaturated furan-2,5-diones are excellent dienophiles in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, due to their electron-deficient double bond. ox.ac.uklibretexts.org These reactions proceed via a concerted mechanism where the Highest Occupied Molecular Orbital (HOMO) of the diene interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. libretexts.orglibretexts.org Although this compound itself is saturated and cannot act as a dienophile in its ground state, it can be converted into a reactive intermediate suitable for cycloadditions. For example, the formation of an enolate at the C3 position could potentially react with suitable partners.

Furthermore, the specific compound 3-phenyldihydrofuran-2,5-dione can react with Schiff bases in what is described as a pericyclic cycloaddition to form seven-membered 1,3-oxazepine-tetra-one derivatives. rjptonline.orgresearchgate.net The proposed mechanism involves the addition of a carbonyl group to the C=N double bond through a cyclic transition state rjptonline.org.

Stereochemical Control in Reactions Involving this compound

The presence of a chiral center at the C3 position, bearing a phenyl group, exerts significant stereochemical control over subsequent reactions.

Diastereoselectivity and Enantiocontrol in Product Formation

The stereocenter in this compound is fundamental in directing the stereochemical outcome of reactions. When the molecule reacts, for instance, through its enolate form, the bulky phenyl group at the C3 position sterically hinders one face of the molecule. Consequently, an incoming electrophile will preferentially approach from the less hindered face, leading to the formation of one diastereomer in excess over the other. This facial selectivity is a key principle in asymmetric synthesis.

This hydroxyl-directed stereocontrol is a well-established strategy in asymmetric synthesis for achieving high diastereoselectivity. bath.ac.uk For example, in the synthesis of trans-2,5-disubstituted tetrahydrofurans, steric effects were found to be a crucial factor for achieving high stereoselectivity in reactions involving related chiral lactols researchgate.net. The chiral auxiliary or substituent directs the approach of the reagent, resulting in a highly diastereoselective transformation. This principle ensures that the pre-existing chirality of the this compound is effectively transferred to the new stereocenters being formed.

The table below illustrates typical outcomes in diastereoselective reactions where a chiral substrate dictates the stereochemistry of the product.

| Reagent | Substrate | Diastereomeric Ratio (dr) | Product Configuration |

| Electrophile (E⁺) | This compound enolate | >95:5 | (3S, 4R)-product |

| Nucleophile (Nu⁻) on activated carbonyl | This compound | >90:10 | (3S)-ring opened product |

Note: Data are illustrative and represent typical selectivities observed in reactions controlled by a single stereocenter.

Influence of Chiral Purity on Reaction Outcomes

The chiral purity, often expressed as enantiomeric excess (ee), of the starting material, this compound, directly impacts the stereochemical purity of the reaction products. nih.gov Chirality is a critical aspect of molecular chemistry, as different enantiomers of a molecule can have distinct properties and activities skpharmteco.commdpi.com.

If the starting material is not enantiopure (i.e., it contains a certain percentage of the (R)-enantiomer), this impurity will be carried through the reaction sequence. In a diastereoselective reaction, the minor (R)-enantiomer will react to form a different set of diastereomeric products. Specifically, the (S)-starting material will produce the (S,R) and (S,S) diastereomers (assuming a new stereocenter is formed), while the contaminating (R)-starting material will produce the (R,R) and (R,S) diastereomers.

The following table demonstrates the theoretical impact of starting material enantiomeric excess on the purity of the major diastereomer formed in a hypothetical, perfectly diastereoselective reaction.

| Starting Material ee (%) | Composition of Starting Material | Composition of Diastereomeric Products | Final Product de (%) |

| 100% | 100% S, 0% R | 100% Product A, 0% Product B | 100% |

| 95% | 97.5% S, 2.5% R | 97.5% Product A, 2.5% Product B | 95% |

| 90% | 95% S, 5% R | 95% Product A, 5% Product B | 90% |

| 80% | 90% S, 10% R | 90% Product A, 10% Product B | 80% |

Note: This table assumes a reaction where the (S)-enantiomer yields Product A and the (R)-enantiomer yields Product B, and the reaction itself is 100% diastereoselective.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of (S)-3-Phenyldihydrofuran-2,5-dione. nrel.govnih.gov These calculations provide a foundational understanding of the molecule's stability, reactivity, and potential interaction sites. researchgate.net By solving approximations of the Schrödinger equation, DFT methods can determine the molecule's optimized geometry and various electronic properties. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. ku.edu.np The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ku.edu.npijarset.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net

For this compound, the electron density distribution in the frontier orbitals is expected to be distinct. The HOMO is likely to be localized on the electron-rich phenyl group, which can act as an electron donor. Conversely, the LUMO is anticipated to be centered on the electron-deficient dihydrofuran-2,5-dione ring, particularly around the two carbonyl groups, which act as electron acceptors. This separation of the frontier orbitals suggests that the molecule is prone to charge transfer interactions, which is a key factor in its chemical and biological activity. ku.edu.npijarset.com

Quantum chemical calculations can provide specific energy values for these orbitals and other related global reactivity descriptors. researchgate.net These parameters, derived from the HOMO and LUMO energies, help to quantify the molecule's reactivity. ijarset.com

Table 1: Calculated Quantum Chemical Properties for a Representative Phenyl-Substituted Heterocycle (Note: This table presents illustrative data based on typical values for similar molecular structures calculated using DFT methods, as specific experimental or calculated values for this compound are not readily available in the provided search context.)

| Parameter | Symbol | Formula | Illustrative Value | Unit | Significance |

| HOMO Energy | EHOMO | - | -6.5 | eV | Electron-donating capacity |

| LUMO Energy | ELUMO | - | -2.0 | eV | Electron-accepting capacity |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.5 | eV | Chemical reactivity and stability |

| Ionization Potential | I | -EHOMO | 6.5 | eV | Energy required to remove an electron |

| Electron Affinity | A | -ELUMO | 2.0 | eV | Energy released when an electron is added |

| Global Hardness | η | (I - A) / 2 | 2.25 | eV | Resistance to change in electron distribution |

| Chemical Potential | µ | -(I + A) / 2 | -4.25 | eV | Electron escaping tendency |

| Global Softness | S | 1 / (2η) | 0.22 | eV⁻¹ | Measure of polarizability |

| Electronegativity | χ | (I + A) / 2 | 4.25 | eV | Power to attract electrons |

| Electrophilicity Index | ω | µ² / (2η) | 4.01 | eV | Propensity to accept electrons |

Data is hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. wolfram.compreprints.org The MEP map displays different potential values on the electron density surface, typically using a color spectrum. researchgate.net Red indicates regions of most negative electrostatic potential (electron-rich), which are favorable for electrophilic attack, while blue indicates regions of most positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. wolfram.comwalisongo.ac.id Green represents areas of neutral potential. wolfram.com

In the case of this compound, an MEP map would reveal specific reactive sites. The most negative potential (red/yellow regions) is expected to be concentrated around the highly electronegative oxygen atoms of the two carbonyl groups in the dihydrofuran-2,5-dione ring. ku.edu.npresearchgate.net These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms of the phenyl ring, indicating their susceptibility to interaction with nucleophiles. ku.edu.np This detailed visualization of the charge landscape is critical for understanding intermolecular interactions, including how the molecule might bind to a biological target. walisongo.ac.id

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations provide detailed information on the conformational flexibility and dynamic behavior of molecules. researchgate.netspringernature.com For this compound, MD simulations can be employed to explore its conformational landscape and understand how it interacts with its environment, such as solvent molecules or biological macromolecules. mun.canih.gov

In Silico Modeling for Structure-Property and Structure-Reactivity Correlations

In silico modeling encompasses a range of computational techniques used to predict the properties and reactivity of molecules based on their chemical structure. rsc.orgresearchgate.net For this compound, these models can establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). These relationships correlate calculated molecular descriptors with experimentally observed biological activities or physical properties.

The computational data obtained from quantum chemical calculations and MD simulations serve as the input for these models. For instance, the HOMO-LUMO energy gap (ΔE), dipole moment, and the electrophilicity index (ω) can be used as descriptors to predict the molecule's reactivity. ijarset.comresearchgate.net The shape, size, and electrostatic properties derived from MEP maps and conformational analysis can be used to model how the molecule interacts with a specific biological target, such as an enzyme or receptor. This approach is particularly valuable in drug discovery for predicting the potential efficacy of a compound and for designing new derivatives with improved properties. lpnu.ua Research has indicated that this compound possesses potential anticancer properties, and in silico modeling can help to elucidate the structural features responsible for this activity.

Biological Activity and Mechanistic Studies Excluding Clinical Human Trial Data, Dosage, Administration, Safety, and Adverse Effect Profiles

Investigation of Molecular Targets and Cellular Pathways

The biological effects of (S)-3-Phenyldihydrofuran-2,5-dione are rooted in its ability to interact with and modulate various molecular targets and cellular pathways. Its chemical structure, featuring a reactive dihydrofuran-2,5-dione core and a phenyl substituent, dictates its engagement with biological macromolecules.

This compound and its analogs have been shown to interact with a range of enzymes, thereby influencing metabolic pathways. The reactivity of the furan (B31954) ring and the electronic properties of the phenyl group are key determinants of its binding to enzyme active sites. Research has indicated that this class of compounds can participate in various metabolic processes, including carbohydrate and lipid metabolism. rjptonline.org For instance, studies on related furanone derivatives have demonstrated their potential to modulate enzymes central to metabolic regulation. nih.gov The interaction with these enzymes can lead to either inhibition or activation, thereby altering the flow of metabolites through specific pathways. nih.gov

Some research has pointed to the potential of dihydrofuran-2,5-dione derivatives to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair mechanisms. Inhibition of PARP can be a valuable strategy in certain therapeutic areas.

The compound and its structural relatives have been implicated in the modulation of critical signal transduction pathways that govern cell fate and function. The Phosphoinositide 3-kinase (PI3K)/Akt and Ras/ERK pathways, which are pivotal in regulating cell proliferation, survival, and differentiation, are notable targets. frontiersin.orgnih.gov

Studies on structurally similar compounds suggest that they can influence the PI3K/Akt signaling cascade. This pathway is a key regulator of cell growth and is frequently overactivated in various diseases. mdpi.com By modulating this pathway, these compounds can impact cell survival and apoptosis. mdpi.com

The Ras/ERK pathway is another critical signaling route that is often dysregulated in disease states. nih.govresearchgate.net It plays a central role in transmitting signals from cell surface receptors to the nucleus, thereby controlling gene expression and cellular processes like proliferation and migration. nih.gov Some dihydrofuran derivatives have been shown to interfere with this pathway, suggesting a mechanism for their observed biological effects. frontiersin.org The ability to modulate these pathways highlights the potential of this compound and related compounds to influence fundamental cellular processes.

A significant area of investigation for dihydrofuran-2,5-dione derivatives has been their anti-inflammatory activity, particularly through the modulation of the cyclooxygenase (COX) pathway. nih.gov The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923) (PGs), which are key mediators of inflammation. nih.gov

Research has shown that certain aryl-substituted dihydrofuran-2,5-diones can selectively inhibit COX-2. COX-2 is typically induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. nih.gov For example, the derivative 3-(benzo[d]-1,3-dioxol-5-yl)-4-phenylfuran-2,5-dione (BPD) has been demonstrated to have potent anti-inflammatory effects by dually suppressing COX-2 activity and the expression of inflammatory genes. nih.gov This dual action provides a strong molecular basis for its anti-inflammatory properties. nih.gov The inhibition of prostaglandin (B15479496) E2 (PGE2) production is a key outcome of this modulation. nih.gov

Furthermore, the anti-inflammatory mechanism of compounds like BPD extends to the inhibition of the transcriptional activity of NF-κB, a key regulator of inflammatory gene expression. nih.gov This is achieved by interfering with the upstream signaling cascade involving TGF-β-activated kinase-1 (TAK1). nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogs influences their biological activity. These studies involve systematically modifying the molecule and observing the effects on its interaction with biological targets.

The nature and position of substituents on the phenyl ring and the dihydrofuran-2,5-dione core have a profound impact on the bioactivity of these compounds. nih.gov

For instance, the introduction of halogen substituents on the phenyl ring has been shown to enhance the antifungal activity of 3-aryl-5-alkyl-2,5-dihydrofuran-2-ones. nih.gov Similarly, the presence of a fluorine atom on the phenyl group in compounds like 3-(2-Fluorophenyl)dihydrofuran-2,5-dione can significantly alter its electronic properties, potentially leading to improved metabolic stability and enhanced binding affinity to target enzymes or receptors.

The table below summarizes the impact of different substituents on the properties and activities of related dihydrofuran-2,5-dione analogs.

| Compound Name | Substituent(s) | Key Properties/Activities |

| 3-(2-Fluorophenyl)dihydrofuran-2,5-dione | 2-Fluorophenyl | Fluorinated acid anhydride (B1165640), potential for enhanced reactivity and bioavailability. |

| 3-(Phenyl)dihydrofuran-2,5-dione | Phenyl | Lacks fluorine, may exhibit different reactivity compared to its fluorinated counterpart. |

| 3-(Trifluoromethylphenyl)dihydrofuran-2,5-dione | Trifluoromethylphenyl | Contains a trifluoromethyl group, which can increase lipophilicity. |

| 3-Aryl-5-alkyl-2,5-dihydrofuran-2-ones | Halogenated phenyl | Selective antifungal activity. nih.gov |

Chirality plays a critical role in the interaction of drugs with their biological targets, as receptors and enzymes are themselves chiral environments. nih.gov The (S)-configuration of this compound is a crucial determinant of its biological activity. The three-dimensional arrangement of the phenyl group and the dione (B5365651) ring influences how the molecule fits into the binding site of a receptor or enzyme. nih.gov

In Vitro Cellular Studies for Mechanistic Elucidation of Biological Effects

Antimicrobial Action Mechanisms against Pathogens

Research has demonstrated that this compound possesses antimicrobial properties, showing effectiveness against a range of both Gram-positive and Gram-negative bacteria. The proposed mechanism of action involves the disruption of bacterial cell wall synthesis and the inhibition of enzymes crucial for bacterial proliferation. The core structure of dihydrofuran-2,5-dione is a common feature in various bioactive compounds. The antimicrobial activities of Schiff bases derived from compounds like 3-phenyldihydrofuran-2,5-dione have also been a subject of investigation. iau.irresearchgate.netresearchgate.net

Antitumor Cellular Mechanisms (e.g., Cytotoxicity against Cancer Cell Lines)

This compound has emerged as a compound of interest for its potential anticancer properties. One of the key mechanisms identified is its ability to inhibit the enzyme poly (ADP-ribose) polymerase (PARP), which plays a vital role in DNA repair. By inhibiting PARP, the compound can potentially enhance the efficacy of certain chemotherapeutic agents, particularly in cancers that have developed resistance to conventional therapies. Studies on derivatives have shown cytotoxic effects against various cancer cell lines. For instance, certain derivatives have demonstrated activity against chronic lymphocytic leukemia (CLL) cells, with IC50 values in the micromolar range. Furthermore, related compounds have been found to be active against prostate cancer (PC-3) and leukemia (SR) cell lines. rjptonline.org The cytotoxic effects are often attributed to the induction of apoptosis, or programmed cell death, in malignant cells.

Neuroprotective Cellular Mechanisms

Investigations into the neuroprotective effects of this compound have shown promise. One study highlighted its potential to protect against mitochondrial dysfunctions that are often associated with neurodegenerative diseases. In this study, treatment with the compound led to improved mitochondrial function and a reduction in cell death rates in yeast models mimicking these conditions. Related compounds have also been explored for their neuroprotective properties against oxidative stress-induced cytotoxicity in neuronal cell lines, suggesting a potential for applications in treating neurodegenerative disorders.

Molecular Docking and Ligand-Protein Interaction Analysis

Elucidation of Binding Affinities with Target Proteins

The biological activity of this compound is intrinsically linked to its interaction with specific molecular targets, such as enzymes and receptors. The reactivity of the compound is significantly influenced by the electronic properties of its furan ring and phenyl group, which facilitate its binding to the active sites of proteins. For instance, the fluorophenyl group in a related compound, 3-(2-Fluorophenyl)dihydrofuran-2,5-dione, is thought to enhance its binding affinity to certain enzymes or receptors, thereby modulating its biological activities. Computational tools have been employed to understand the reaction mechanisms and to explain the effects of mutations on the binding of similar compounds to proteins like P450 variants. caltech.edu

Computational Screening for Bioactive Analogues

Computational screening has been a valuable tool in the exploration of bioactive analogues of this compound and related structures. Molecular docking techniques are utilized to predict the interaction between a ligand and a protein at the atomic level, which helps in identifying potential new drugs and understanding their binding mechanisms. nih.gov This approach allows for the analysis of how a target protein interacts with an inhibiting drug. nih.gov For example, derivatives of 1,3,5-triazines have been studied for their potential as anticancer agents through molecular docking. nih.gov Similarly, computational studies on lactone structures, a class to which this compound belongs, have been used to understand their assembly and potential applications. caltech.edu The synthesis of new heterocyclic derivatives from reactions involving 3-phenyldihydrofuran-2,5-dione has been reported, with the potential for these new compounds to exhibit a range of biological activities. iau.irresearchgate.net

Interactive Data Table: Cytotoxicity of Related Compounds

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value |

| 3-(2-Fluorophenyl)dihydrofuran-2,5-dione derivative | Chronic Lymphocytic Leukemia (CLL) | IC50 | 0.17 to 2.69 µM |

| N-(R1-phenyl)-5-(R-phenyl)-2-furamide (6i) | Prostate Cancer (PC-3) | GP | 34.42 rjptonline.org |

| N-(R1-phenyl)-5-(R-phenyl)-2-furamide (6f) | Leukemia (SR) | GP | 59.81 rjptonline.org |

Applications As a Synthetic Building Block and Intermediate

Role in the Synthesis of Diverse Heterocyclic Compounds

(S)-3-Phenyldihydrofuran-2,5-dione serves as a key starting material for the stereoselective synthesis of various heterocyclic compounds. The anhydride (B1165640) moiety is a versatile precursor that can be readily converted into different cyclic systems through reactions with dinucleophiles.

One of the most prominent applications is in the synthesis of pyridazine (B1198779) derivatives. The reaction of the anhydride with hydrazine (B178648) hydrate (B1144303) proceeds via a condensation mechanism, where the two nitrogen atoms of hydrazine attack the two carbonyl carbons of the anhydride ring, leading to the formation of a stable six-membered dihydropyridazinedione ring. This reaction is a classic and efficient method for constructing the pyridazine core, a structural motif found in numerous pharmaceuticals and agrochemicals.

Another significant application is its use as a dienophile in Diels-Alder reactions. organicreactions.org The electron-withdrawing nature of the anhydride group activates the double bond, making it highly reactive towards conjugated dienes. This [4+2] cycloaddition reaction allows for the rapid construction of complex, bicyclic frameworks with high stereocontrol, which are valuable intermediates for further synthetic transformations.

| Reaction Type | Reactants | Conditions | Product Class | Significance |

| Heterocycle Formation | This compound, Hydrazine Hydrate | Acetic Acid, Reflux | Phenyl-substituted dihydropyridazinediones | Access to core structure of many bioactive compounds. brainly.in |

| Diels-Alder Cycloaddition | This compound, Cyclopentadiene | Thermal or Lewis Acid Catalysis | Bicyclic dicarboxylic anhydrides | Rapid construction of molecular complexity and multiple stereocenters. nih.gov |

| Imide Formation | This compound, Primary Amines (e.g., Aniline) | Dehydrating agent, Heat | N-Aryl-phenylmaleimides | Synthesis of monomers for polyimides and biologically active agents. |

Precursor for Bioactive Natural Product Analogues and Their Derivatives

The maleic anhydride structure is present in a variety of complex natural products that exhibit significant biological activity, including the nonadrides, tautomycin, and chaetomellic anhydride. researchgate.netnih.gov These molecules often feature intricate stereochemistry and a dense array of functional groups. This compound, as a readily available chiral building block, represents a valuable starting point for the synthesis of analogues of these natural products.

Strategies such as diverted total synthesis (DTS) and function-oriented synthesis (FOS) leverage versatile precursors to generate libraries of related compounds for biological screening. rsc.org The defined stereochemistry of this compound allows chemists to introduce a specific chiral element into the target molecule, which is often crucial for biological function. By modifying the core structure through ring-opening, cycloaddition, or other transformations, novel derivatives that mimic the spatial and electronic properties of a natural product can be accessed. While direct total syntheses of these specific natural products starting from phenylmaleic anhydride are not widely documented, its potential as a chiral synthon in the design of their analogues is an area of active interest.

Utility in Advanced Organic Synthesis Strategies

The efficiency and elegance of modern organic synthesis are often enhanced by the use of strategies that build molecular complexity in a minimal number of steps. This compound is well-suited for incorporation into such advanced synthetic methodologies.

Cascade reactions and multicomponent reactions (MCRs) are powerful tools that allow for the formation of multiple chemical bonds in a single operation, thereby reducing waste and improving efficiency. The reactivity of phenylmaleic anhydride makes it an excellent candidate for these processes.

For instance, Diels-Alder reactions involving phenylmaleic anhydride can be considered the first step in a reaction cascade. The resulting bicyclic adduct can be designed to undergo subsequent intramolecular reactions, leading to highly complex polycyclic systems in one pot. atc.io Furthermore, phenylmaleic anhydride can participate in MCRs. An example is the reaction between an aldehyde, an N-arylhydroxylamine, and maleic anhydride, which yields unsymmetrical diarylamines through a novel multicomponent pathway. This demonstrates the ability of the anhydride to trap intermediates formed from other components, redirecting the reaction course to form complex products that would be difficult to access through traditional stepwise synthesis.

Beyond its role in synthesizing discrete molecules, phenylmaleic anhydride is a valuable monomer and intermediate in materials science and for the production of specialty chemicals. Its bifunctional nature—the reactive anhydride group and the property-modifying phenyl group—is key to this utility.

In polymer science, phenylmaleic anhydride is utilized as a monomer or comonomer in the production of various polymers. It can be incorporated into polymer chains to create adhesives, sealants, and coatings. The anhydride moiety provides a reactive site for cross-linking or grafting, while the rigid phenyl group can enhance the thermal stability and mechanical toughness of the resulting material. It also functions as an effective impact modifier and plasticizer in certain polymer formulations.

Furthermore, it serves as an important intermediate in the synthesis of a range of specialty chemicals. These include precursors for:

Pharmaceuticals and Agrochemicals : As a starting point for various heterocyclic scaffolds.

Fragrances and Flavors : Where the phenyl group is incorporated into a larger target structure.

Antioxidants and Preservatives : Leveraging the reactivity of the furanone ring system.

Advanced Characterization and Analytical Methodologies for Research

Spectroscopic Methods for Structural Elucidation of Complex Derivatives and Reaction Intermediates

Spectroscopic methods are indispensable tools in the study of (S)-3-Phenyldihydrofuran-2,5-dione, providing detailed information at the molecular level.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound and its derivatives. rsc.orgrjptonline.org ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule. rsc.orgrjptonline.org For instance, in a study of related succinic anhydride (B1165640) derivatives, ¹H and ¹³C NMR were used to confirm the structures of synthesized compounds. rsc.org

Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between protons and carbons, which is crucial for assigning complex spectra and understanding the spatial relationships between atoms. researchgate.netrsc.orgrsc.org These techniques are particularly valuable for elucidating the structure of reaction intermediates and complex derivatives formed from this compound. researchgate.netrsc.orgrsc.orgbeilstein-journals.org The analysis of coupling constants in ¹H NMR spectra can provide conformational information. rsc.orgrsc.org

Table 1: Representative NMR Data for Phenyl-Substituted Succinic Anhydride Derivatives

| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |

| 3-Phenyldihydrofuran-2,5-dione (Phenylsuccinic anhydride) | 7.59-7.56 (m, 1H), 7.38-7.34 (app. d, 2H), 4.01 (dd, J = 5.6, 9.7, 1H), 3.15 (dd, J = 9.7, 17.0, 1H), 2.64 (dd, J = 5.6, 17.0, 1H) | 172.4, 171.5, 141.3, 133.6, 129.9, 123.4, 46.5, 37.3 |

| Derivative 1 | 7.21-7.02 (m, 6H), 6.97 (d, J = 7.3, 2H), 6.81 (d, J = 7.3, 2H), 6.30 (s, 1H), 3.78 (s, 3H), 3.42 (d, J = 17.6, 1H), 3.33 (d, J = 17.6, 1H) | 174.1, 172.9, 134.9, 134.5, 128.5, 128.4, 128.1, 127.8, 127.0, 126.8, 85.6, 59.7, 53.3, 38.3 |

| Derivative 2 | 7.46 (s, 1H), 7.25-7.14 (m, 3H), 7.99 (d, J = 6.8, 2H), 6.89-6.78 (m, 2H), 6.27 (s, 1H), 3.81 (s, 3H), 3.33 (s, 2H) | 173.0, 171.8, 138.6, 133.9, 133.8, 129.1, 129.0, 128.2, 126.8, 122.3, 85.4, 59.4, 53.8, 37.7 |

Note: Data extracted from a study on the synthesis of γ-butyrolactones. rsc.org The specific derivatives are complex structures detailed in the source.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful and rapid technique for identifying functional groups within a molecule. For this compound, the most characteristic feature in its FT-IR spectrum is the pair of strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the carbonyl (C=O) groups in the anhydride moiety. spectroscopyonline.com These typically appear in the region of 1750-1870 cm⁻¹. spectroscopyonline.com The presence of an unsaturated ring, as in maleic anhydride, or a saturated ring, as in succinic anhydride, influences the exact position of these bands. spectroscopyonline.com

FT-IR is also invaluable for monitoring the progress of reactions involving this compound. nipne.rordd.edu.iq For example, in the synthesis of 1,3-oxazepine-4,7-dione derivatives, the appearance of characteristic C=O absorption bands of the lactam/lactone product and the disappearance of the anhydride peaks can be tracked. rdd.edu.iq Similarly, in the esterification of lignocellulose with anhydrides, FT-IR can confirm the formation of ester bonds through the appearance of a new carbonyl absorption peak around 1735 cm⁻¹. nipne.ro

Table 2: Characteristic FT-IR Absorption Bands for Phenylsuccinic Anhydride and a Derivative

| Compound | Characteristic FT-IR Bands (cm⁻¹) |

| 3-Phenyldihydrofuran-2,5-dione (Phenylsuccinic anhydride) | 1782, 1731 (C=O stretching), 3039, 2954 (C-H stretching), 1499, 1435 (aromatic C=C stretching) |

| A related γ-butyrolactone derivative | 1785, 1732 (C=O stretching), 3074, 2954 (C-H stretching), 1584, 1556 (aromatic C=C stretching) |

Note: Data extracted from a study on the synthesis of γ-butyrolactones. rsc.org

Chromatographic Techniques for Purity and Isomeric Analysis (e.g., Chiral HPLC, TLC)

Chromatographic methods are essential for separating and purifying this compound and for analyzing its isomeric purity. Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of reactions involving this compound. rsc.orgrjptonline.org

High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique used for both analytical and preparative purposes. nih.gov Chiral HPLC, in particular, is crucial for the enantiomeric separation of phenylsuccinic acid, the precursor to this compound, and for verifying the enantiomeric purity of the final product. nih.govnih.govresearchgate.net Various chiral stationary phases, including those based on cyclodextrins, are effective for this separation. nih.goviastate.edu For instance, high-speed counter-current chromatography (HSCCC), a form of liquid-liquid chromatography, has been successfully used to resolve enantiomers of phenylsuccinic acid with high purity. nih.govnih.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography provides unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. nih.govresearchgate.net This technique is the gold standard for confirming the (S)-configuration of 3-Phenyldihydrofuran-2,5-dione. The analysis of the crystal structure reveals detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which stabilize the crystal lattice. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is a highly sensitive and accurate technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with high precision. rsc.org It is an invaluable tool for confirming the identity of this compound and its reaction products. rsc.org

HRMS can be used to monitor the progress of a reaction by detecting the masses of reactants, intermediates, and products in the reaction mixture. rsc.org The high accuracy of HRMS allows for the confident differentiation between compounds with very similar nominal masses. For example, in the synthesis of various γ-butyrolactones, HRMS (ESI) was used to confirm the elemental composition of the products by comparing the calculated mass with the experimentally found mass. rsc.org

Table 3: Representative HRMS Data for Derivatives Related to this compound

| Compound Description | Ion | Calculated Mass (m/z) | Found Mass (m/z) |

| Brominated γ-butyrolactone derivative | [M-H]⁻ | 376.9026 | 376.9024 |

| Phenyl-substituted γ-butyrolactone derivative | [M+Na]⁺ | 319.0946 | 319.0941 |

| Hydroxyphenyl-substituted succinic acid derivative | [M-H]⁻ | 223.0606 | 223.0606 |

Note: Data extracted from a study on the synthesis of γ-butyrolactones. rsc.org

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enantioselective Transformations

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. Future research will likely focus on the development of novel catalytic systems to achieve highly selective enantioselective transformations for the synthesis of (S)-3-Phenyldihydrofuran-2,5-dione and related structures.

One promising avenue is the exploration of new chiral catalysts. Recent studies have demonstrated the use of chiral perhydro-1,3-benzoxazines and bifunctional quinoline-squaramide catalysts in asymmetric synthesis, achieving moderate to excellent enantioselectivity under mild conditions. uva.esfrontiersin.org The design and application of novel C2-symmetric ionic liquid-supported organocatalysts also present an efficient method for producing enantio-enriched compounds. mdpi.com Furthermore, advancements in photoredox organocatalysis and the use of hypervalent iodine catalysts are expanding the toolkit for creating stereogenic centers with high precision. frontiersin.org Researchers are also investigating biocatalytic approaches, using enzymes like ketoreductases (KREDs) to perform highly selective reductions of prochiral ketones, offering a green and efficient alternative to traditional chemical methods. unimi.it

The table below summarizes some of the recent catalytic systems with potential applications in the synthesis of chiral lactones.

| Catalyst Type | Example | Key Features | Potential Application |

| Chiral Perhydro-1,3-benzoxazines | Ligand L2 with Me2Zn | Moderate to excellent enantioselectivity for alkynylation of isatins. uva.es | Synthesis of chiral precursors to this compound. |

| Bifunctional Squaramide Catalysts | Quinoline-squaramide catalysts | Asymmetric synthesis of complex heterocyclic structures. frontiersin.org | Creation of diverse derivatives of the core lactone structure. |

| Ionic Liquid-Supported Organocatalysts | C2-symmetric (S)-proline catalyst | High diastereo- and enantioselectivities in multi-component reactions. mdpi.com | Efficient one-pot synthesis of highly functionalized lactones. |

| Biocatalysts | Ketoreductase (KRED1-Pglu) | High stereoselectivity in the reduction of aromatic ketones. unimi.it | Green synthesis of chiral alcohol intermediates. |

Exploration of New Mechanistic Pathways for Biological Activity

Understanding the molecular mechanisms by which this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents. Future research will delve deeper into these mechanistic pathways.

Derivatives of dihydrofuran-2,5-dione have shown potential in several therapeutic areas. For instance, some derivatives exhibit antimicrobial and anticancer activity, with cytotoxic effects observed against chronic lymphocytic leukemia cells. The core γ-lactam ring, a related structure, is found in many natural and synthetic compounds with a wide range of biological activities, making it a key target in medicinal chemistry. researchgate.net The introduction of a fluorophenyl group can enhance the binding affinity of these compounds to specific enzymes or receptors, modulating their biological activity.

Future investigations will likely employ a combination of experimental and computational methods to identify specific molecular targets and elucidate the signaling pathways involved. This could involve studying the interactions of these compounds with enzymes, receptors, and other biomolecules to understand how they produce their therapeutic effects.

Integration of Computational and Experimental Approaches in Rational Design

The synergy between computational modeling and experimental synthesis is becoming increasingly important in the rational design of new molecules with desired properties. This integrated approach will be pivotal in developing novel derivatives of this compound.

Computational tools can be used to predict the biological activity and physicochemical properties of designed molecules before they are synthesized in the lab. nih.gov Techniques like molecular docking can simulate the binding of a ligand to the active site of a protein, providing insights into potential interactions and guiding the design of more potent inhibitors. nih.gov Electronic structure calculations and molecular electrostatic potential analyses can further characterize the electronic behavior of these compounds. nih.gov

This computational-experimental feedback loop allows for a more targeted and efficient drug discovery process. By predicting which modifications to the core structure of this compound are most likely to lead to improved activity, researchers can prioritize synthetic efforts and accelerate the development of new therapeutic agents.

Sustainable Synthesis and Green Chemistry Applications

The principles of green chemistry are increasingly influencing the way chemical synthesis is performed, with a focus on reducing waste, minimizing energy consumption, and using renewable resources. researchgate.netmdpi.com The future of this compound synthesis will undoubtedly be shaped by these principles.

Key areas of focus will include the use of environmentally benign solvents, such as water or supercritical carbon dioxide, and the development of catalytic processes that operate under milder conditions. mdpi.commdpi.comnih.gov Biocatalysis, which utilizes enzymes to carry out chemical transformations, offers a particularly promising green approach, often providing high selectivity and efficiency in aqueous environments. unimi.itnih.gov

Flow chemistry is another emerging technology that can contribute to more sustainable synthesis. acs.org By performing reactions in continuous flow reactors, it is possible to improve efficiency, reduce waste, and enhance safety compared to traditional batch processing. mdpi.comacs.org The development of solvent-free reaction conditions and the use of microwave or ultrasonic irradiation are also being explored as ways to make chemical processes more environmentally friendly. mdpi.comsemanticscholar.org

The adoption of these green chemistry approaches will not only reduce the environmental impact of producing this compound and its derivatives but can also lead to more cost-effective and efficient manufacturing processes.

Q & A

Q. What are the common synthetic routes for (S)-3-Phenyldihydrofuran-2,5-dione, and how are reaction conditions optimized?

The synthesis typically involves cyclization of precursors such as phenylsuccinic acid derivatives under acidic or thermal conditions. For example, cyclization using catalysts like sulfuric acid or acetic anhydride at 80–100°C yields the dihydrofuran-dione core . Another method involves reacting Schiff bases with 3-phenyldihydrofuran-2,5-dione in solvents like ethanol or toluene, monitored via TLC and NMR to confirm product formation . Optimization focuses on solvent polarity, temperature control, and catalyst selection to enhance yield and purity.

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally similar dihydrofuran derivatives (e.g., C–H⋯H and Br⋯Br interactions in hexasubstituted analogs) .

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent effects and confirm enantiomeric purity, particularly for the (S)-configuration .

- TLC and HPLC : Monitor reaction progress and purity .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Avoid moisture and incompatible materials (strong bases/oxidizers), as indicated by safety protocols for structurally related anhydrides . Use fume hoods and personal protective equipment (gloves, goggles) during handling.

Advanced Research Questions

Q. How can enantiomeric purity of the (S)-configuration be ensured during synthesis?

Employ asymmetric catalysis (e.g., chiral Brønsted acids) or enzymatic resolution. For example, chiral HPLC with cellulose-based columns can separate enantiomers, while circular dichroism (CD) spectroscopy validates optical activity . Crystal structure analysis (via X-ray) further confirms stereochemical assignments .

Q. What strategies resolve contradictions in reactivity data between this compound and its analogs?

Contradictions often arise from substituent effects (e.g., bromine vs. phenyl groups). Compare electronic (Hammett σ values) and steric parameters using DFT calculations. Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying conditions) can clarify mechanisms .

Q. How does the compound’s structure influence its applications in drug discovery?

The dione ring enables nucleophilic attack for functionalization, while the phenyl group enhances lipophilicity. Structure-activity relationship (SAR) studies involve modifying substituents to optimize bioavailability and target binding. For instance, diketopiperazine derivatives (structurally related diones) exhibit antiviral activity via π-π stacking and hydrogen bonding, as seen in anti-H1N1 assays .

Q. What methodologies assess the compound’s potential in material science or supramolecular chemistry?

- Crystallography : Analyze non-covalent interactions (e.g., C–H⋯O, π-π stacking) to design coordination polymers .

- Thermogravimetric analysis (TGA) : Evaluate thermal stability for material applications .

- Solubility studies : Use Hansen solubility parameters to optimize solvent systems for thin-film fabrication .

Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies in melting points or spectral data across studies?

- Purity verification : Re-crystallize the compound and reacquire NMR/XRD data to rule out impurities .

- Instrument calibration : Cross-validate melting points using differential scanning calorimetry (DSC) .

- Literature comparison : Reference high-quality datasets (e.g., CCDC entries for crystallographic data) .

Q. What computational tools are effective for modeling the compound’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.